molecular formula C19H20BrNO4 B11055881 3-bromo-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

3-bromo-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

Cat. No.: B11055881
M. Wt: 406.3 g/mol
InChI Key: UOLHXSAPFAPJSL-UHFFFAOYSA-N
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Description

3-BROMO-N~1~-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]BENZAMIDE is a complex organic compound featuring a bromine atom, a hydroxybutyl group, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-N~1~-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]BENZAMIDE typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybutyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield butanone, while nucleophilic substitution of the bromine atom can introduce various functional groups .

Scientific Research Applications

3-BROMO-N~1~-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BROMO-N~1~-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]BENZAMIDE involves its interaction with specific molecular targets. The hydroxybutyl group and benzodioxin moiety can form hydrogen bonds and π-π interactions with proteins and enzymes, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects .

Properties

Molecular Formula

C19H20BrNO4

Molecular Weight

406.3 g/mol

IUPAC Name

3-bromo-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

InChI

InChI=1S/C19H20BrNO4/c1-2-4-16(22)14-10-17-18(25-8-7-24-17)11-15(14)21-19(23)12-5-3-6-13(20)9-12/h3,5-6,9-11,16,22H,2,4,7-8H2,1H3,(H,21,23)

InChI Key

UOLHXSAPFAPJSL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)Br)OCCO2)O

Origin of Product

United States

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